(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate
Description
(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a chiral ester characterized by a hydroxyl group at the α-carbon of the acetate moiety and a 4-bromophenyl substituent. Its stereochemistry (R-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for enantioselective reactions and drug candidates targeting neurological or metabolic disorders . The compound’s structure (C₉H₉BrO₃, MW: 257.07 g/mol) balances lipophilicity (from the bromophenyl group) and polarity (from the hydroxyl and ester groups), influencing its solubility and reactivity .
Properties
IUPAC Name |
methyl (2R)-2-(4-bromophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259934 | |
| Record name | Methyl (αR)-4-bromo-α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32189-35-8 | |
| Record name | Methyl (αR)-4-bromo-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32189-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αR)-4-bromo-α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The hydroacylation of activated ketones using N-heterocyclic carbene (NHC) catalysts offers a direct route to α-hydroxy esters. In this method, methyl benzoyl formate reacts with 4-bromobenzaldehyde in the presence of a triazolium-based NHC catalyst and 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via a nucleophilic attack on the aldehyde, forming a Breslow intermediate, followed by acyl transfer to the ketone (Figure 1).
Key Conditions :
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Solvent: Methanol or dichloromethane
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Catalyst: Triazolium salt (25 mg, 0.111 mmol per 1.3 mmol substrate)
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Temperature: 23°C
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Duration: 9–24 hours
Stereochemical Control
While the cited procedure yields racemic ethyl 2-(4-bromophenyl)-2-hydroxyacetate, enantioselectivity can be achieved by employing chiral triazolium catalysts. For instance, (R)-selectivity may arise from steric hindrance in the catalyst’s N-substituents, directing the aldehyde’s approach to the Re face of the intermediate.
Work-Up and Purification
Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (20% ethyl acetate/hexanes). Scaling this method to produce (R)-methyl ester would require substituting methanol for ethanol and optimizing chiral stationary phases for resolution.
Bromination-Esterification Sequential Synthesis
Bromination of 2-Phenyl-2-Hydroxyacetic Acid
Adapting methodologies from EP2532644A1, para-selective bromination is achieved using bromine in aqueous sodium bicarbonate. The substrate, 2-phenyl-2-hydroxyacetic acid, undergoes electrophilic aromatic substitution under heterogeneous conditions:
Reaction Parameters :
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Bromine: 1–2 equivalents
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Medium: Water with NaHCO₃ (pH 8–9)
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Temperature: 25–35°C
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Duration: 10 hours
This yields 2-(4-bromophenyl)-2-hydroxyacetic acid with >99% regioselectivity.
Esterification with Methanol
The carboxylic acid is esterified using methanol and sulfuric acid:
Procedure :
Enantiomeric Resolution
The racemic methyl ester is resolved via chiral chromatography or enzymatic kinetic resolution. Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, leaving (R)-methyl ester intact.
Asymmetric Reduction of α-Keto Esters
Catalytic Hydrogenation
A prochiral α-keto ester, methyl 2-(4-bromophenyl)-2-oxoacetate, is reduced asymmetrically using transition-metal catalysts:
Conditions :
-
Catalyst: Ru(BINAP)Cl₂
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Pressure: 50 psi H₂
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Solvent: Ethanol
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Temperature: 25°C
Outcome :
-
Enantiomeric Excess : Up to 98% (R)
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Yield : 85–90%
Biocatalytic Reduction
Alcohol dehydrogenases (ADHs) offer a greener alternative. For example, Lactobacillus brevis ADH reduces the keto ester with NADPH cofactor regeneration:
Optimized Parameters :
-
pH: 7.0
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Temperature: 30°C
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Cofactor: 0.2 mM NADP⁺
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydroacylation | 80 | Racemic | Moderate | High |
| Bromination-Ester | 79 | Racemic | High | Moderate |
| Asymmetric Hydrogen. | 90 | 98 | Low | Low |
| Biocatalytic | 85 | 99 | Moderate | High |
Industrial-Scale Considerations
Solvent Selection
Toluene and methanol are preferred for extraction and esterification due to low toxicity and ease of removal.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ®-Methyl 2-(4-bromophenyl)-2-oxoacetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ®-2-(4-bromophenyl)-2-hydroxyethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: ®-Methyl 2-(4-bromophenyl)-2-oxoacetate
Reduction: ®-2-(4-bromophenyl)-2-hydroxyethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-Methyl 2-(4-bromophenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Table 1: Substituent Modifications on the Phenyl Ring
Key Findings :
- Electron-withdrawing vs.
- Ester chain length : The ethyl ester variant (C₁₀H₁₁BrO₃) shows increased lipophilicity (logP ~2.05 vs. ~1.8 for methyl), impacting membrane permeability in biological systems .
- Positional isomerism : The 2-bromophenyl derivative (CAS 122394-38-1) demonstrates lower thermal stability due to steric strain from the ortho-bromine substituent .
Functional Group Analogs
Table 2: Functional Group Modifications
Key Findings :
- Keto vs. hydroxyl : The oxo derivative (C₉H₇BrO₃) is more reactive in nucleophilic additions (e.g., forming hydrazones) but less stable under acidic conditions .
- Amino substitution: The amino analog (C₉H₁₁BrClNO₂) exhibits enhanced hydrogen-bonding capacity, making it suitable for asymmetric catalysis .
- Bromine substitution : The bromo-methoxyphenyl variant (CAS 50612-99-2) shows utility in Suzuki-Miyaura couplings due to its dual electrophilic sites .
Stereoisomers and Enantiomers
Table 3: Stereochemical Comparisons
Key Findings :
- The R-configuration in the parent compound is critical for binding to GABA receptors, whereas the S-enantiomer of the amino analog shows selectivity for dopamine receptors .
- Racemic mixtures (e.g., ethyl ester) are less favored in drug development due to regulatory requirements for enantiopurity .
Application-Specific Analogs
Table 4: Analogs in Drug Development
Key Findings :
Biological Activity
(R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : Approximately 243.05 g/mol
- Physical State : Colorless oil
- Chirality : Exhibits optical activity due to its chiral center.
The compound features a bromine atom on a phenyl ring, adjacent to a hydroxy group and an acetate moiety, which contributes to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Effective against several pathogens.
- Cytotoxicity : Shows potential in cancer treatment.
- Enzyme Inhibition : May interfere with critical metabolic pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against multiple microbial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in recent studies:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Significant inhibition of biofilm formation |
| Escherichia coli | 1.0 | 2.0 | Effective against resistant strains |
| Candida albicans | 0.25 | 0.5 | Exhibits antifungal activity |
These results indicate that the compound is particularly potent against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Assessment
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values measured against different cell lines:
| Cell Line | IC50 (µM) | Selectivity Notes |
|---|---|---|
| SKOV3 | >60 | Low toxicity in non-target cells |
| A549 | >60 | Maintains antimicrobial effectiveness |
| MRC5 | >60 | Non-toxic to normal cells |
The IC50 values greater than 60 µM suggest low toxicity in non-target cells while maintaining antimicrobial effectiveness, highlighting the dual functionality of this compound .
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial survival, such as DNA gyrase and dihydrofolate reductase, which are essential for DNA replication and folate metabolism.
- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways associated with inflammation and cell proliferation .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluating various derivatives of this compound revealed that one derivative exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, showcasing superior efficacy compared to standard antibiotics like Ciprofloxacin . -
Cytotoxicity Profile :
In another study, the cytotoxicity of the compound was assessed across several cancer cell lines, demonstrating a selective action that spares non-malignant cells while effectively targeting cancerous ones .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-Methyl 2-(4-bromophenyl)-2-hydroxyacetate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves bromination of a methyl phenylacetate precursor using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under inert conditions to minimize side reactions. Enantiomeric purity is highly sensitive to temperature and solvent polarity. For example, polar aprotic solvents (e.g., DCM) at low temperatures (−20°C to 0°C) reduce racemization of the chiral center . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended to verify enantiomeric excess (ee).
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. Data collection at high resolution (e.g., <1.0 Å) enables precise refinement of bond lengths and angles using programs like SHELXL. For chiral centers, Flack parameters (ideally <0.1) confirm the (R)-configuration. If crystals are unavailable, vibrational CD (VCD) combined with DFT calculations provides an alternative .
Advanced Research Questions
Q. What strategies mitigate racemization during esterification or purification of this compound?
- Methodological Answer : Racemization often occurs during silica gel chromatography due to the acidic α-proton adjacent to the ester group. Mitigation strategies include:
- Using neutral alumina instead of silica for purification.
- Employing low-temperature flash chromatography (0–4°C).
- Avoiding prolonged exposure to protic solvents (e.g., methanol).
- Derivatizing the hydroxyl group with a protecting group (e.g., TBS) before purification .
Q. How do electronic effects of the 4-bromophenyl group influence nucleophilic substitution reactions at the α-carbon?
- Methodological Answer : The electron-withdrawing bromine atom enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack. For example, in SN₂ reactions with amines, the rate increases by ~30% compared to non-brominated analogs. Kinetic studies (e.g., via ¹H NMR monitoring) reveal that steric hindrance from the bulky bromophenyl group slightly reduces reaction efficiency, necessitating optimized stoichiometry (1.2–1.5 eq nucleophile) .
Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar bromophenyl acetates?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) often arise from impurities or stereochemical mismatches. A systematic approach includes:
- Comparative assays using enantiomerically pure (R)- and (S)-isomers.
- LC-MS/MS to confirm compound integrity post-biological testing.
- Molecular docking studies to correlate activity with stereospecific binding to targets (e.g., kinases) .
Q. How can this compound serve as a precursor for spirocyclic or fused-ring systems in medicinal chemistry?
- Methodological Answer : The α-hydroxy ester moiety undergoes cyclization under Mitsunobu conditions (DIAD, Ph₃P) to form oxazolidinones or lactones. For spirocyclic derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromophenyl position, followed by intramolecular cyclization. Structural characterization via 2D NMR (COSY, NOESY) confirms regiochemistry .
Critical Analysis of Evidence
- Contradictions : and report divergent melting points (78–82°C vs. 75–77°C), likely due to polymorphic forms or solvent residues. Reproducibility requires strict control of recrystallization solvents (e.g., ethyl acetate/hexane).
- Gaps : Biological activity data for the (R)-enantiomer are sparse; most studies (e.g., ) focus on racemic mixtures or simplified analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
